1,4-Dihydroxyanthraquinone-2-sulfonic acid
Overview
Description
1,4-Dihydroxyanthraquinone-2-sulfonic acid is a chemical compound with the molecular formula C14H8O7S and a molecular weight of 320.27 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,4-Dihydroxyanthraquinone-2-sulfonic acid is prepared from 1,4-dihydroxyanthraquinone with sodium hydrogen sulfite and oxidizing agents or by sulfonation in oleum .Molecular Structure Analysis
The molecular structure of 1,4-Dihydroxyanthraquinone-2-sulfonic acid consists of 14 carbon atoms, 8 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The predicted density of 1,4-Dihydroxyanthraquinone-2-sulfonic acid is 1.792±0.06 g/cm3 and the predicted pKa is -1.33±0.20 .Scientific Research Applications
Acid Dissociation and Anionic Homoconjugation : This compound's protolytic equilibria in non-aqueous solutions, such as acetonitrile, dimethyl sulfoxide, and methanol, were studied to understand its acid dissociation and anionic homoconjugation equilibria. This research is significant in analytical chemistry contexts (Bogdańska et al., 1999).
Synthesis of Sulfone Derivatives : A study focused on the electrochemical oxidation of 1,4-dihydroxyanthraquinone in the presence of arylsulfinic acids, which leads to the synthesis of new sulfone derivatives. This process is essential in organic chemistry and material science (Nematollahi et al., 2012).
Energy Storage Applications : Anthraquinone derivatives, including 1,4-dihydroxyanthraquinone-2-sulfonic acid, are considered for large-scale energy storage applications in aqueous flow batteries due to their chemical tunability and rapid redox kinetics (Gerhardt et al., 2016).
Acid-Base Indicator in Isopropyl Alcohol Medium : The compound's use as an acid-base indicator in isopropyl alcohol medium was investigated, providing insights into its application in analytical chemistry (Barbosa et al., 1984).
Spectrophotometric Determination : Its determination in mixed solvent systems was studied for accuracy and precision, highlighting its importance in quantitative analysis (Jinqing & Yujun, 1995).
Wastewater Treatment : A precipitation method using barium salt to treat wastewater containing hydroxyquinone compounds like 1,4-dihydroxyanthraquinone was investigated, demonstrating its relevance in environmental engineering (Wang et al., 2019).
Electroanalytical Techniques for DNA Detection : Anthraquinone derivatives, including 1,4-dihydroxyanthraquinone-2-sulfonic acid, were studied for their application in electroanalytical techniques for DNA detection (Batchelor‐McAuley et al., 2010).
Organic Cathode Material for Potassium Batteries : The compound was evaluated as an organic positive electrode material in potassium batteries, highlighting its potential in the field of energy storage and battery technology (Zhao et al., 2018).
Safety And Hazards
When handling 1,4-Dihydroxyanthraquinone-2-sulfonic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains .
properties
IUPAC Name |
1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O7S/c15-8-5-9(22(19,20)21)14(18)11-10(8)12(16)6-3-1-2-4-7(6)13(11)17/h1-5,15,18H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQSBGJULPBARL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059729 | |
Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxyanthraquinone-2-sulfonic acid | |
CAS RN |
145-48-2 | |
Record name | 9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufianic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufianic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-QUINIZARINSULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SF26I984L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.